molecular formula C23H22N2O2 B1162244 PB-22 5-hydroxyquinoline isomer

PB-22 5-hydroxyquinoline isomer

Cat. No.: B1162244
M. Wt: 358.4
InChI Key: OSRRQNMXXGSCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution and Structural Diversity within Synthetic Cannabinoid Research

The field of synthetic cannabinoid receptor agonists (SCRAs) represents the most extensive and structurally varied class of new psychoactive substances (NPS). nih.gov Initially, these compounds were often repurposed from academic or pharmaceutical literature describing cannabinoid ligands. nih.gov However, the landscape has shifted towards rational design, where medicinal chemistry strategies are employed to create novel molecules that circumvent existing legal controls. nih.govnih.govresearchgate.net This has led to a dramatic increase in the structural variety of synthetic cannabinoids (SCs) on the market, particularly between 2011 and 2015. bath.ac.uk

The general structure of these compounds is often described as having four main building blocks: a core element, a tail, a linker, and a linked group. researchgate.netbath.ac.uk Manufacturers continually modify these components, leading to a rapid emergence of new chemotypes. nih.govresearchgate.net This constant evolution is driven, in part, by legislative actions; for instance, following a generic ban in China in 2021, a wave of new SCs with previously rare structural features appeared, designed specifically to evade these new regulations. nih.govresearchgate.net This dynamic environment necessitates continuous monitoring and research to keep pace with the ever-changing market. nih.gov

Table 1: Evolution of Synthetic Cannabinoid Structural Classes

Time Period Predominant Structural Classes Key Features
Late 2000s Naphthoylindoles (e.g., JWH-018) Simple indole (B1671886) core with a naphthoyl group. nih.gov
Early 2010s Phenylacetylindoles, Benzoylindoles Replacement of the naphthoyl group.
Mid 2010s Adamantoylindoles, Quinolinyl esters (e.g., PB-22) Introduction of bulky adamantyl groups and ester linkers with quinoline (B57606). biomol.comcvmh.fr
Late 2010s Indazole carboxamides (e.g., AB-CHMINACA) Shift from indole to indazole cores and amide linkers. nih.gov
Early 2020s Novel/Rare Moieties Emergence of diverse structures, including brominated cores and tail-less analogs, in response to widespread legislation. researchgate.net

This table provides a simplified overview of major trends in the structural evolution of synthetic cannabinoids.

Significance of Hydroxyquinoline Moieties in Cannabinoid Analogs

The introduction of the quinoline moiety, particularly the 8-hydroxyquinoline (B1678124) group in compounds like PB-22, marked a significant structural shift from earlier SCs such as JWH-018, which featured a naphthalene (B1677914) group. biomol.comcvmh.fr In medicinal chemistry, the 8-hydroxyquinoline scaffold is recognized for its ability to chelate metal ions and act as a hydrogen bond donor and acceptor. mdpi.com This functionality can influence a molecule's binding affinity and interaction with biological targets. mdpi.com

In the context of synthetic cannabinoids, replacing the naphthalene of JWH-018 with an 8-hydroxyquinoline ester in PB-22 alters the molecule's electronic and steric properties. biomol.comcaymanchem.com The existence of isomers, such as the PB-22 5-hydroxyquinoline (B119867) isomer, further complicates the structure-activity relationship. caymanchem.com This isomer differs from the parent PB-22 in the attachment point of the ester linkage on the quinoline ring, shifting from the 8-position to the 5-position. caymanchem.com Such a seemingly minor positional change can have significant, though largely uncharacterized, implications for the compound's pharmacological profile. The market has also seen the emergence of isoquinoline (B145761) isomers, such as PB-22 5-hydroxyisoquinoline (B118818) isomer, which replaces the quinoline ring system entirely with its structural isomer, isoquinoline, further diversifying the chemical space. biomol.comcvmh.fr

Analytical Challenges Associated with Isomeric Synthetic Cannabinoids

The immense structural variety and the prevalence of isomers among synthetic cannabinoids pose serious challenges for analytical and forensic laboratories. nih.govresearchgate.net Positional isomers, such as the 5-hydroxyquinoline and 8-hydroxyquinoline variants of PB-22, often have identical molecular weights and produce very similar mass spectra, making them difficult to distinguish using standard gas chromatography-mass spectrometry (GC-MS) techniques. youtube.com Furthermore, their similar polarities can lead to co-elution or very close retention times in liquid chromatography. youtube.com

To address these challenges, researchers have turned to more advanced analytical methods. High-resolution ion mobility-mass spectrometry (HRIM-MS/MS) has shown promise in separating structurally similar SC metabolites based on their collision cross-section (CCS) values, which relate to their size and shape. nih.gov In some challenging cases where isomers have nearly identical CCS values, chemical derivatization can be employed. nih.gov This technique selectively alters a specific isomer's structure, allowing it to be differentiated by a change in its mass-to-charge ratio or chromatographic behavior. nih.gov The development of robust analytical methods is crucial for the accurate identification of these compounds in seized materials. nih.gov

Table 2: Comparison of Analytical Techniques for Differentiating SC Isomers

Analytical Technique Principle of Separation Efficacy for Isomer Differentiation
Gas Chromatography-Mass Spectrometry (GC-MS) Boiling point/volatility and mass-to-charge ratio. Limited; isomers often have similar retention times and mass spectra. youtube.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Polarity and mass-to-charge ratio. Moderate; can struggle with isomers having similar polarities. mdpi.com
High-Resolution Ion Mobility-Mass Spectrometry (HRIM-MS/MS) Size, shape (Collision Cross Section), and mass-to-charge ratio. High; capable of separating many isomers that are indistinguishable by other methods. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin properties in a magnetic field. High; provides detailed structural information to definitively identify isomers, but requires pure samples and is less common for routine screening.
Chemical Derivatization coupled with GC/LC-MS Selective chemical reaction to alter one isomer's structure. High; creates a new, easily distinguishable compound from one of the isomers. nih.gov

Rationale for Focused Academic Investigation of PB-22 5-Hydroxyquinoline Isomer

A focused academic investigation of the this compound is warranted for several key reasons. Firstly, it is a structural isomer of the more widely known synthetic cannabinoid PB-22, yet its physiological and toxicological properties have not been characterized. caymanchem.commedchemexpress.com This lack of data creates a significant knowledge gap for toxicologists and forensic chemists.

Secondly, the existence of this isomer highlights the analytical hurdles that laboratories face. Developing and validating methods to reliably differentiate the 5-hydroxyquinoline isomer from the 8-hydroxyquinoline parent compound and other related isomers (like the isoquinoline variants) is essential for accurate forensic analysis and for understanding the true prevalence of these specific substances. biomol.comcaymanchem.comcaymanchem.com

Finally, studying this specific isomer contributes to a broader understanding of the structure-activity relationships within this subclass of synthetic cannabinoids. By characterizing the pharmacological effects of such a minor structural modification—the shift of the ester linkage from one position to another on the quinoline ring—researchers can gain valuable insights into the molecular requirements for activity at cannabinoid receptors. This knowledge is crucial for predicting the potential effects of newly emerging, uncharacterized compounds.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4

InChI

InChI=1S/C23H22N2O2/c1-2-3-6-15-25-16-19(17-9-4-5-12-21(17)25)23(26)27-22-13-7-11-20-18(22)10-8-14-24-20/h4-5,7-14,16H,2-3,6,15H2,1H3

InChI Key

OSRRQNMXXGSCGK-UHFFFAOYSA-N

SMILES

O=C(OC1=CC=CC2=C1C=CC=N2)C3=CN(CCCCC)C4=C3C=CC=C4

Synonyms

quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate

Origin of Product

United States

Chemical Synthesis and Structural Elucidation Strategies for Pb 22 5 Hydroxyquinoline Isomer

Precursor Compounds and Synthetic Routes to Indole-3-Carboxylates

The core of the PB-22 molecule is an indole-3-carboxylate (B1236618) structure. The synthesis of this key intermediate can be achieved through various established organic chemistry routes. A common approach involves the use of indole-3-carboxylic acid or its corresponding methyl ester, methyl indole-3-carboxylate, as starting materials. nih.govacs.org These precursors are commercially available or can be synthesized from indole (B1671886) itself.

One prevalent synthetic strategy for creating N-substituted indole-3-carboxylates is the Ullmann-type intramolecular arylamination. acs.org This copper-catalyzed reaction allows for the efficient formation of N-alkylated or N-arylated derivatives of methyl 1H-indole-3-carboxylate. acs.orgacs.org The reaction typically employs a copper(I) iodide (CuI) catalyst in the presence of a base like potassium phosphate (B84403) (K3PO4) and a solvent such as dimethylformamide (DMF). acs.orgacs.org This method offers good to high yields under relatively mild conditions. acs.org

Regioselective Synthesis of the 5-Hydroxyquinoline (B119867) Ester Moiety

A crucial step in the synthesis of the PB-22 5-hydroxyquinoline isomer is the regioselective formation of the ester linkage at the 5-position of the quinoline (B57606) ring. This requires the coupling of the N-pentyl-1H-indole-3-carboxylic acid with 5-hydroxyquinoline.

The regioselectivity of this esterification is paramount to ensure the formation of the correct isomer. While specific synthetic details for the 5-hydroxyquinoline isomer of PB-22 are not extensively published in peer-reviewed literature, general principles of esterification can be applied. The reaction between an activated form of the indole-3-carboxylic acid (such as an acid chloride or an ester) and 5-hydroxyquinoline in the presence of a suitable base or coupling agent would lead to the desired product. nih.gov For instance, the reaction of 2,4-dichloroquinolines with a hydroxyphenyl-substituted hexahydroquinoline-3-carboxylate has been shown to proceed with high regioselectivity in the presence of a mild base like potassium carbonate (K2CO3). nih.gov Similar control over the reaction conditions would be necessary to favor esterification at the 5-hydroxyl group of the quinoline ring over other potential reaction sites.

Derivatization Approaches for Research Probes and Analytical Standards

For analytical purposes, the development of certified reference materials and research probes is essential. unodc.org Derivatization of the this compound can be employed to enhance its detectability or to create standards for various analytical techniques. sigmaaldrich.com For example, the synthesis of isotopically labeled analogs, where one or more atoms are replaced with a heavier isotope (e.g., deuterium, carbon-13), can provide internal standards for quantitative mass spectrometry analysis.

Furthermore, derivatization can be used to improve chromatographic separation or to introduce a fluorescent tag for specific detection methods. While specific derivatization strategies for the this compound are not widely documented, general methods for synthetic cannabinoids, such as silanization to prevent sample loss in glass vials, are applicable. sigmaaldrich.com

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

The unambiguous identification of the this compound from its other positional isomers is a significant analytical challenge. researchgate.net A combination of advanced spectroscopic techniques is necessary for definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between isomers. 1H and 13C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For the this compound, the specific chemical shifts and coupling patterns of the aromatic protons on the quinoline and indole rings would be distinct from those of other isomers, such as the 8-hydroxyquinoline (B1678124) isomer (the parent PB-22). nih.govacs.org For instance, the position of the ester linkage on the quinoline ring directly influences the electronic environment and, consequently, the NMR signals of the neighboring protons.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. acs.org However, since isomers have the same molecular formula and thus the same exact mass, HRMS alone cannot differentiate them. acs.org Therefore, tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of the protonated molecule. nih.govlibretexts.org

The way the molecule breaks apart upon collision-induced dissociation is highly dependent on its structure. researchgate.net The fragmentation pathways of the this compound will produce a unique set of fragment ions compared to its other isomers. researchgate.net For example, the loss of the quinolinoxy group or the pentyl chain will result in characteristic fragment ions that can be used for identification. Analysis of these fragmentation patterns is crucial for distinguishing between the various positional isomers of PB-22. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for Structural Features

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry provide complementary information about the functional groups and electronic structure of the molecule. youtube.comacs.org

IR spectroscopy can identify characteristic vibrational frequencies of functional groups, such as the carbonyl (C=O) stretch of the ester group and the C-N and C-H bonds within the indole and quinoline rings. nih.gov While many of these features will be common among the isomers, subtle shifts in the vibrational frequencies, particularly in the fingerprint region, may provide clues for differentiation. nih.gov

UV-Vis spectrophotometry reveals information about the conjugated π-electron systems within the molecule. nih.gov The this compound exhibits characteristic absorption maxima (λmax). caymanchem.comcaymanchem.com While the λmax values for different isomers might be similar, slight variations in the absorption spectrum can be observed due to the different substitution patterns on the quinoline ring affecting the electronic transitions. biomol.comcaymanchem.comcaymanchem.com

Advanced Analytical Methodologies for Isomer Differentiation and Purity Assessment

Chromatographic Separation Techniques for Resolution of PB-22 Hydroxyquinoline Isomers

The primary challenge in analyzing the PB-22 5-hydroxyquinoline (B119867) isomer lies in separating it from other positional isomers, most notably the more common PB-22 (8-hydroxyquinoline) isomer. Chromatographic techniques are the cornerstone of this process, exploiting subtle differences in the physical and chemical properties of the isomers to achieve separation prior to detection.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has proven to be a highly effective technique for the successful separation of PB-22 and its isomers. nih.gov The resolving power of LC is critical because techniques like Gas Chromatography-Mass Spectrometry (GC-MS) may fail to separate certain isomers, such as the 5-hydroxyquinoline and the standard 8-hydroxyquinoline (B1678124) (PB-22) variants. nih.gov

Method development for LC-MS/MS typically involves optimizing several key parameters to achieve baseline separation. The use of reversed-phase columns, such as those with a pentafluorophenylpropyl (PFP) stationary phase, has been shown to successfully separate multiple synthetic cannabinoid isomers. The unique interactions afforded by such columns can resolve compounds that co-elute on standard C18 columns. youtube.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is essential for resolving a wide range of isomers within a single run. lcms.cz

Table 1: Illustrative LC-MS/MS Parameters for Isomer Separation

ParameterTypical ConditionPurpose
Column Pentafluorophenylpropyl (PFP) or C18Provides unique selectivity for aromatic and polar isomers.
Mobile Phase A Water with 0.1% Formic Acid & 5mM Ammonium FormateAqueous component of the mobile phase.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic component for eluting analytes.
Flow Rate 0.3 - 0.5 mL/minControls the speed of separation.
Gradient Programmed change from low to high organic phase %Elutes compounds based on their polarity, enabling isomer separation.
Injection Volume 1 - 5 µLAmount of sample introduced into the system.
MS Ionization Electrospray Ionization (ESI), Positive ModeGenerates protonated molecular ions for MS/MS analysis.

This table represents a composite of typical parameters and is for illustrative purposes. Actual conditions must be optimized for specific instrumentation and isomer mixtures.

While GC-MS is a workhorse in many forensic laboratories, its application to synthetic cannabinoids like the PB-22 5-hydroxyquinoline isomer presents significant challenges. chromatographyonline.com A primary issue is the thermal lability of many synthetic cannabinoids. The high temperatures of the GC injection port can cause degradation or rearrangement of the molecule, potentially leading to the formation of other compounds and mischaracterization of the original substance. chromatographyonline.comdea.gov

Furthermore, many isomers exhibit very similar retention times on standard, non-polar GC columns (e.g., 5% diphenyl-95% dimethylpolysiloxane). scielo.br Research has shown that it is often not possible to separate PB-22 from its 5-hydroxyquinoline isomer using GC under typical conditions. nih.gov While more polar columns or two-dimensional GC (GCxGC) can enhance separation, these methods are not always available in routine labs. scielo.bryoutube.com Therefore, while GC-MS is useful for initial screening, it is often insufficient for the unambiguous identification of specific positional isomers like the 5-hydroxyquinoline variant without specialized method development or derivatization. nih.govnih.gov

A comprehensive analytical method must not only differentiate the this compound from its direct positional isomers but also from other structurally related synthetic cannabinoids that may be present in seized materials. Compounds like JWH-018 and AM-2201 share a common indole (B1671886) core but differ in the groups attached at the 3-position (naphthoyl) and the N-position of the indole ring. dea.govbertin-bioreagent.com

LC-MS/MS is particularly well-suited for this task. By using multiple reaction monitoring (MRM), the mass spectrometer can be programmed to detect specific precursor-to-product ion transitions for each compound of interest. youtube.commdpi.com Even if compounds co-elute chromatographically, they can be distinguished and quantified if they have unique MRM transitions. youtube.com For example, while PB-22 isomers and AM-2201 are structurally distinct, they may have overlapping retention times under certain conditions. A robust method would include specific MRM transitions for each, allowing for their simultaneous detection and differentiation. nmslabs.comnih.gov The development of such methods is crucial for accurately profiling the contents of complex illicit products. nih.gov

Mass Spectrometric Differentiation Strategies Based on Collision-Induced Dissociation (CID)

When chromatographic methods fail to fully resolve isomers, tandem mass spectrometry (MS/MS) provides a powerful secondary tool for differentiation. The key technique employed is Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD). wikipedia.org In this process, the protonated molecular ion (the precursor ion) is selected and then collided with an inert gas (like argon or nitrogen). This collision imparts energy, causing the ion to break apart into smaller fragment ions (product ions). taylorandfrancis.comthermofisher.com

Even though isomers like the 5-hydroxyquinoline and 8-hydroxyquinoline variants of PB-22 have the same precursor ion mass, the position of the ester linkage on the quinoline (B57606) ring influences how the molecule fragments. nih.gov This results in different relative intensities of the product ions. nih.govacs.org By comparing the product ion spectra of an unknown sample to that of a known reference standard, an analyst can distinguish between isomers. The fragmentation generally occurs at the weakest bonds, often around the ester linkage and the indole core. chemguide.co.uklibretexts.org The quinoline moiety itself produces characteristic fragments, and the relative abundance of these fragments can be a key differentiator. nih.gov

Table 2: Representative Fragment Ions for Distinguishing PB-22 Isomers

Precursor Ion (m/z)Key Fragment Ion (m/z)Associated MoietySignificance
347.18145.05QuinolinolA primary fragment representing the hydroxyquinoline portion. The intensity ratio of this fragment compared to others can differ between isomers.
347.18171.08Indole-3-carboxylFragment representing the indole core with the carboxyl group.
347.18144.07IndoleFragment from the cleavage of the pentyl chain and carboxyl group.
347.18117.04QuinolineFragment resulting from the loss of the hydroxyl group from the quinolinol fragment.

Note: The m/z values are nominal masses for the protonated species. The relative intensity of these and other fragments is the key to differentiation, which requires comparison with certified reference materials.

Computational Chemistry Approaches for Predicting Chromatographic and Spectrometric Behavior of Isomers

The constant emergence of new synthetic cannabinoid isomers presents a challenge for forensic laboratories, which may not have access to physical reference standards for every new compound. Computational chemistry offers a proactive solution to this problem. By using software to model the three-dimensional structures of molecules, it is possible to predict certain analytical properties.

For chromatography, computational models can estimate properties like the octanol-water partition coefficient (logP) and polar surface area, which correlate with retention times in reversed-phase liquid chromatography. Isomers with different shapes or polarities are predicted to have different retention times, guiding method development before a standard is available.

For mass spectrometry, computational methods can predict fragmentation pathways and the relative stability of different product ions. By calculating the energies required to break specific bonds within an isomer, chemists can hypothesize which fragments are most likely to form during CID. researchgate.net This can help in the tentative identification of an unknown isomer by matching its experimental mass spectrum to a predicted spectrum. While not a substitute for confirmation with a reference standard, these computational approaches are invaluable tools for staying ahead of the curve in the rapidly evolving landscape of new psychoactive substances. mdpi.commdpi.com

Structure Activity Relationship Sar Elucidation for Hydroxyquinoline Synthetic Cannabinoids

Impact of Hydroxyquinoline Positional Isomerism on Cannabinoid Receptor Affinity and Efficacy

The position of the ester linkage on the quinoline (B57606) ring in PB-22 analogs is a critical determinant of their affinity and selectivity for cannabinoid receptors CB1 and CB2. Research involving the screening of various hydroxyquinoline isomers of PB-22 has demonstrated that even minor shifts in this linkage can dramatically alter the pharmacological profile of the compound. researchgate.net

For instance, studies have shown that isomers with the nitrogen atom at the 8th and 5th positions of the quinoline ring exhibit the highest activity at the CB2 receptor. Conversely, placing the linkage at the 3rd, 6th, or 7th positions leads to a significant decrease in activity. researchgate.net This highlights a distinct spatial requirement for optimal interaction with the CB2 receptor.

Furthermore, positional isomerism can influence the selectivity between CB1 and CB2 receptors. An analog known as 5-fluoro PB-22 4-hydroxyquinoline (B1666331) isomer shows a preference for the CB1 receptor by a factor of nearly three. In contrast, the 5-fluoro PB-22 5-hydroxyisoquinoline (B118818) isomer demonstrates a twofold preference for the CB2 receptor. researchgate.net The 5-fluoro PB-22 5-hydroxyquinoline (B119867) isomer, an uncharacterized isomer of 5-fluoro PB-22, has been shown to have robust signaling with an EC50 of 216 nM. researchgate.net While many commercial suppliers note that the pharmacological properties of these specific isomers have not been fully investigated, initial research indicates that positional isomerism is a key factor in tuning the receptor activity and selectivity of these synthetic cannabinoids. researchgate.netnih.govnih.govyoutube.complos.org

Interactive Table: Receptor Activity of 5-fluoro PB-22 Isomers

Compound Receptor Preference Fold Preference
5-fluoro PB-22 4-hydroxyquinoline isomer CB1 ~3x
5-fluoro PB-22 5-hydroxyisoquinoline isomer CB2 ~2x

Data sourced from a 2022 study on humanized cannabinoid receptor yeast biosensors. researchgate.net

Influence of Quinolyl Ring Substituents on Receptor Interactions

The electronic and steric properties of substituents on the quinoline ring play a crucial role in determining the binding affinity and selectivity of synthetic cannabinoids. While specific research on substitutions on the quinoline ring of PB-22 is limited, general principles of structure-activity relationships for quinoline-based compounds can provide valuable insights. The introduction of different functional groups can alter the molecule's interaction with target receptors. ontosight.ai

In related classes of quinoline compounds, such as those developed as antimalarials or for other therapeutic targets, the position and nature of substituents are known to be critical. For example, the addition of electron-withdrawing or electron-donating groups can substantially modify the inhibitory potential of the compound. rsc.org Studies on other complex quinolines have shown that substitutions at various positions, such as C6 or C7, can significantly impact potency and selectivity for their respective biological targets. nih.govnih.gov These findings suggest that modifying the quinoline ring of hydroxyquinoline synthetic cannabinoids with specific substituents could be a viable strategy for fine-tuning their receptor interaction profiles.

Role of the Pentyl Chain and Indole (B1671886) Core in Pharmacological Activity

The classic structure of many synthetic cannabinoids, including PB-22, features an indole core and an N-alkyl chain. Both of these components are vital for pharmacological activity.

The length of the N-alkyl chain, typically a pentyl chain in PB-22, is a well-established determinant of cannabinoid receptor affinity. For indole-derived cannabinoids, alkyl chains of four to six carbons generally produce optimal in vitro and in vivo activity. glpbio.com Shorter chains often result in inactive compounds. glpbio.com Specifically, for many synthetic indole cannabinoids, receptor affinity increases with chain length up to five carbons (pentyl), with a subsequent decrease in affinity observed for hexyl (six-carbon) variants. nih.gov Analogs completely lacking the N-alkyl substituent show minimal affinity for either cannabinoid receptor. nih.gov

The substitution on this pentyl chain also matters. For instance, the terminal fluorination of the pentyl chain (as seen in 5F-PB-22) is a common modification. For some indole and indazole-based cannabinoids, this terminal fluorination results in almost no change in potency compared to their non-fluorinated pentyl counterparts. ontosight.ai Both PB-22 and 5F-PB-22 are known to be potent full agonists at the CB1 and CB2 receptors. rsc.orgnih.gov

The indole core itself is a crucial scaffold for binding. However, research has shown that replacing the indole core with other heterocyclic systems, such as an indazole ring, can be superior, leading to compounds with sub-nanomolar affinity for both CB1 and CB2 receptors. ontosight.ai

Computational Modeling for SAR Prediction and Ligand Design

Computational chemistry has become an indispensable tool for elucidating the SAR of synthetic cannabinoids and for the rational design of new ligands. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and machine learning are employed to predict the binding affinity and potential of novel compounds. researchgate.net

QSAR models are established to correlate the physicochemical properties and structural features of various synthetic cannabinoids with their CB1 receptor-binding affinities. researchgate.net These models are built by calculating molecular descriptors for a set of known compounds and using statistical methods like partial least squares regression to create a predictive model. researchgate.net Such models can then be used to estimate the activity of new, un-synthesized compounds, providing an efficient way to screen for potential abuse liability or therapeutic potential. researchgate.net

Molecular docking and molecular dynamics simulations provide a visual and energetic understanding of how a ligand binds within the active site of the cannabinoid receptors. researchgate.net These methods can predict the binding pose of compounds like PB-22, helping to explain why certain structural features lead to higher affinity. researchgate.net

Metabolic Pathways and Biotransformation Studies of Pb 22 5 Hydroxyquinoline Isomer

In Vitro Hepatic Metabolism Studies (e.g., Human Liver Microsomes, Hepatocytes)

In vitro studies utilizing human liver microsomes (HLMs) and pooled human hepatocytes are instrumental in elucidating the primary metabolic routes of synthetic cannabinoids. For PB-22 and its analogs, these studies have revealed a multi-step metabolic process. The metabolism of these compounds is rapid, with studies on structurally similar synthetic cannabinoids like FDU-PB-22 and FUB-PB-22 showing half-lives of approximately 12.4 and 11.5 minutes in HLMs, respectively nih.gov.

The most prominent initial metabolic pathway for PB-22 and its quinolinyl ester-containing analogs is the hydrolysis of the ester linkage. nih.govresearchgate.net This reaction is primarily catalyzed by human carboxylesterases (hCEs), which are abundant in the liver. nih.govnih.gov The hydrolysis of the ester bond in the PB-22 5-hydroxyquinoline (B119867) isomer would yield 5-hydroxyquinoline and 1-pentyl-1H-indole-3-carboxylic acid. Studies on similar compounds have shown that both hCE1 and hCE2 isoforms can be involved in this process. nih.govnih.gov This initial hydrolytic step is crucial as it often leads to the formation of metabolites that can be more readily excreted or undergo further biotransformation. nih.gov

Following or in parallel with ester hydrolysis, the resulting metabolites and the parent compound can undergo oxidative metabolism mediated by the cytochrome P450 (CYP) enzyme system. nih.govsci-hub.se For synthetic cannabinoids with a quinoline (B57606) structure, studies have implicated several CYP isozymes, including CYP2C8, CYP2C9, CYP3A4, and CYP3A5, in hydroxylation reactions. nih.gov Research on other synthetic cannabinoids has also identified CYP1A2 and CYP2C9 as major enzymes responsible for oxidation. nih.gov

Common oxidative transformations include:

Hydroxylation: This can occur at various positions on the molecule, such as on the pentyl side chain or the indole (B1671886) ring.

N-Dealkylation: The removal of the pentyl group from the indole nitrogen is another potential metabolic route.

For the PB-22 5-hydroxyquinoline isomer, it is anticipated that hydroxylation of the pentyl chain would be a significant pathway, leading to the formation of various hydroxylated metabolites.

Phase II metabolism involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. nih.govoup.com Glucuronidation is a major conjugation pathway for synthetic cannabinoids and their metabolites. nih.govnih.gov The hydroxylated metabolites formed during phase I are primary substrates for UDP-glucuronosyltransferases (UGTs). nih.gov Multiple UGT isoforms, including UGT1A1, UGT1A9, and UGT2B7, have been shown to be involved in the glucuronidation of synthetic cannabinoid metabolites. nih.gov It is highly probable that the hydroxylated metabolites of the this compound undergo extensive glucuronidation.

Identification of Major Metabolites Using High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is a powerful analytical tool for the identification and structural elucidation of drug metabolites. nih.govnih.gov Studies on PB-22 and its 5-fluoro analog, 5F-PB-22, using HR-MS have successfully identified numerous metabolites in incubations with human hepatocytes. nih.govresearchgate.net The primary metabolites identified are products of ester hydrolysis and subsequent oxidation, with or without glucuronidation. nih.govresearchgate.net

For the this compound, the expected major metabolites that would be identifiable by HR-MS include:

1-pentyl-1H-indole-3-carboxylic acid

Hydroxylated derivatives of 1-pentyl-1H-indole-3-carboxylic acid

Glucuronidated conjugates of the hydroxylated metabolites

The table below summarizes the expected major metabolic transformations and the resulting classes of metabolites for the this compound.

Metabolic PathwayEnzyme FamilyResulting Metabolite Class
Ester HydrolysisCarboxylesterases (hCEs)Carboxylic acid and hydroxyquinoline
Oxidative MetabolismCytochrome P450 (CYPs)Hydroxylated and dealkylated metabolites
ConjugationUDP-glucuronosyltransferases (UGTs)Glucuronide conjugates

Enzymatic Kinetics of Biotransformation

The study of enzyme kinetics provides quantitative data on the rates of metabolic reactions. For synthetic cannabinoids, kinetic analyses using human liver microsomes and recombinant CYP enzymes have demonstrated that the formation of oxidative metabolites often follows Michaelis-Menten kinetics. nih.gov This allows for the determination of key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which describe the affinity of the enzyme for the substrate and the maximum rate of metabolism, respectively. nih.govnih.gov While specific kinetic data for the this compound is not available, studies on related compounds have shown high affinity (low Km values) for the metabolizing CYP enzymes. nih.gov

The table below presents hypothetical kinetic parameters for the major metabolic pathways of the this compound, based on data from related synthetic cannabinoids.

Metabolic ReactionEnzymeKm (μM)Vmax (nmol/min/mg protein)
Ester HydrolysishCE1/hCE2--
Pentyl Chain HydroxylationCYP2C9/CYP3A40.5 - 100.5 - 5.0
GlucuronidationUGTs10 - 1001.0 - 10.0

Note: The values in the table are illustrative and based on findings for other synthetic cannabinoids; they are not specific to the this compound.

Molecular and Cellular Mechanisms of Action Beyond Receptor Binding

Investigation of Intracellular Signaling Cascades Triggered by PB-22 5-Hydroxyquinoline (B119867) Isomer

Direct research on the intracellular signaling cascades triggered specifically by the PB-22 5-hydroxyquinoline isomer is not currently available. However, based on the known actions of its parent compound, PB-22, and other synthetic cannabinoids, it is hypothesized to primarily act as an agonist at the cannabinoid receptors, CB1 and CB2. usdoj.govwikipedia.org

Activation of these G protein-coupled receptors (GPCRs) by an agonist typically initiates a cascade of intracellular events. dusunenadamdergisi.org For CB1 receptors, which are abundant in the central nervous system, this activation generally leads to:

Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov

Modulation of ion channels, including the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels. dusunenadamdergisi.org

Activation of mitogen-activated protein kinase (MAPK) signaling pathways. dusunenadamdergisi.org

These signaling events collectively lead to a reduction in neurotransmitter release from the presynaptic terminal. nih.gov Synthetic cannabinoids, including PB-22, are often full agonists at the CB1 receptor, in contrast to Δ9-THC, which is a partial agonist. This means they can elicit a maximal receptor response, which may contribute to their greater potency and different toxicological profile. dusunenadamdergisi.org

The impact of the 5-hydroxyquinoline moiety on these signaling cascades is unknown. The position of the hydroxyl group could potentially influence receptor affinity, efficacy, or lead to the recruitment of different signaling proteins, but this remains speculative without direct experimental evidence.

Ligand-Receptor Interaction Dynamics and Conformational Changes

Detailed studies on the ligand-receptor interaction dynamics and conformational changes induced by the this compound are not available. For the parent compound, PB-22, it is understood to bind to the orthosteric binding site of the CB1 and CB2 receptors. wikipedia.org The binding of a ligand to a GPCR induces conformational changes in the receptor protein, which facilitates its interaction with intracellular G proteins and initiates the signaling cascade.

The affinity of PB-22 for human cannabinoid receptors has been determined, with an EC50 of 5.1 nM for CB1 receptors and 37 nM for CB2 receptors. wikipedia.org The EC50 value represents the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time.

Table 1: Receptor Affinity of PB-22

ReceptorEC50 (nM)
Human CB15.1
Human CB237

Data sourced from a study on PB-22. wikipedia.org

How the structural variation of the 5-hydroxyquinoline isomer affects these binding dynamics is a key question for future research. The location of the ester linkage on the quinoline (B57606) ring is a known determinant of activity in other synthetic cannabinoids. A study on the analytical differentiation of 5F-PB-22 and its ten isomers, including the 5-hydroxyquinoline isomer, demonstrated that these isomers could be separated and distinguished by liquid chromatography-tandem mass spectrometry, highlighting the subtle but significant structural differences. nih.gov However, this study did not investigate the pharmacological consequences of these differences. nih.gov

Cellular Responses in Select Model Systems Elicited by this compound

There is a lack of published studies investigating the cellular responses to the this compound in any model system. Research on the parent compound, PB-22, has demonstrated clear physiological effects in animal models that are indicative of potent cannabinoid-like activity. For instance, in rats, PB-22 induces bradycardia (slowed heart rate) and significant, prolonged hypothermia at doses ranging from 0.3 to 3 mg/kg. wikipedia.org

In vitro studies on other synthetic cannabinoids have shown a range of cellular effects, including alterations in cell viability, induction of apoptosis (programmed cell death), and the production of reactive oxygen species (ROS), which can lead to oxidative stress. The specific cellular responses to the 5-hydroxyquinoline isomer would depend on its unique pharmacological profile, including its affinity and efficacy at cannabinoid receptors and any potential off-target effects.

Potential Interactions with Other Neurotransmitter Systems (if evidence supports in vitro or in vivo animal research)

There is no direct evidence from in vitro or in vivo animal research regarding the interactions of this compound with other neurotransmitter systems. However, it is well-established that the endocannabinoid system, through the activation of CB1 receptors, modulates the release of several key neurotransmitters, including:

GABA (gamma-aminobutyric acid): The primary inhibitory neurotransmitter in the brain.

Glutamate: The primary excitatory neurotransmitter in the brain.

Dopamine: A neurotransmitter involved in reward, motivation, and motor control.

Serotonin: A neurotransmitter that plays a role in mood, appetite, and sleep.

Acetylcholine: A neurotransmitter involved in learning, memory, and muscle contraction.

Given that PB-22 is a potent CB1 agonist, it is highly likely that it, and by extension its isomers, would indirectly affect these neurotransmitter systems by modulating their release. usdoj.gov The more intense and prolonged effects sometimes observed with synthetic cannabinoids compared to THC could be due to their higher efficacy at CB1 receptors, leading to a more profound disruption of normal neurotransmitter homeostasis. dusunenadamdergisi.org However, without specific research on the 5-hydroxyquinoline isomer, any discussion of its precise effects on other neurotransmitter systems remains speculative.

Future Research Directions and Applications in Chemical Biology

Development of Highly Selective Pharmacological Probes for Cannabinoid Receptor Research

A significant challenge in cannabinoid research is the development of pharmacological tools with high selectivity for specific receptor subtypes and even specific conformations of those receptors. The PB-22 5-hydroxyquinoline (B119867) isomer could serve as a novel scaffold for the creation of such probes.

Future research should focus on the synthesis of derivatives of the PB-22 5-hydroxyquinoline isomer that are appended with various reporter groups, such as fluorescent tags or radiolabels. unimi.itfrontiersin.orgunimi.it These probes would be invaluable for in vitro and in vivo studies aimed at mapping the distribution and density of cannabinoid receptors with greater precision. By modifying the core structure of the 5-hydroxyquinoline isomer, it may be possible to develop ligands that exhibit preferential binding to either the CB1 or CB2 receptor, or potentially to allosteric sites on these receptors. nih.gov The development of such selective probes would aid in elucidating the complex signaling pathways associated with cannabinoid receptor activation and could lead to a better understanding of the physiological roles of these receptors in various tissues. frontiersin.orgunimi.it

Table 1: Potential Reporter Groups for Pharmacological Probe Development

Reporter GroupApplicationPotential Advantage
Fluorescent Dyes (e.g., FITC, Rhodamine)In vitro receptor binding assays, cellular imagingHigh sensitivity and spatial resolution in imaging studies
Radioligands (e.g., ³H, ¹¹C)In vivo PET imaging, receptor autoradiographyQuantitative measurement of receptor density and occupancy in living organisms
Photoaffinity LabelsCovalent modification of receptor binding sitesIdentification of specific amino acid residues involved in ligand binding
BiotinAffinity purification of receptor-ligand complexesIsolation and characterization of receptor proteins and associated signaling molecules

Contribution to the Understanding of Structure-Metabolism Relationships for Synthetic Cannabinoids

The metabolism of synthetic cannabinoids is a critical area of study, as metabolites can often be more active or have different pharmacological profiles than the parent compound. The primary metabolic pathway for PB-22 is known to be ester hydrolysis, followed by oxidative metabolism of the resulting indole (B1671886) and quinoline (B57606) moieties. The position of the hydroxyl group on the quinoline ring in the 5-hydroxyquinoline isomer is likely to significantly influence its metabolic fate.

Future research should involve in vitro metabolism studies using human liver microsomes and hepatocytes to identify the major metabolites of the this compound. nih.gov Comparative metabolic profiling of PB-22 and its 5-hydroxyquinoline isomer would provide valuable insights into how the position of a single functional group can alter metabolic pathways. This knowledge is crucial for forensic analysis, as it can help in the identification of unique biomarkers of exposure to this specific isomer. Furthermore, understanding the structure-metabolism relationship can inform the design of future synthetic cannabinoids with more predictable metabolic profiles.

Advancements in Analytical Research Methodologies for Novel Isomeric Compounds

The proliferation of synthetic cannabinoid isomers poses a significant challenge for forensic and analytical laboratories. Differentiating between closely related isomers is often difficult with standard analytical techniques. The this compound serves as an excellent case study for the development of advanced analytical methods for isomer differentiation.

Future research should focus on the application of high-resolution analytical techniques to distinguish the this compound from its other positional isomers. researchgate.net Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) can be optimized to achieve baseline separation of these isomers. nih.gov Furthermore, the unique fragmentation patterns of the 5-hydroxyquinoline isomer in mass spectrometry could be characterized to allow for its unambiguous identification in complex matrices. nih.gov The development of specific and sensitive analytical methods for this isomer is essential for its detection in forensic casework and for its use as a research tool. researchgate.net

Table 2: Advanced Analytical Techniques for Isomer Differentiation

TechniquePrincipleApplication to this compound
Gas Chromatography-Mass Spectrometry (GC-MS)Separation based on volatility and polarity, followed by mass-based detection and fragmentation analysis.Optimization of chromatographic conditions to resolve isomers and characterization of unique electron ionization fragmentation patterns.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)Separation based on polarity, followed by accurate mass measurement.Precise determination of elemental composition and differentiation from isomers with the same nominal mass.
Nuclear Magnetic Resonance (NMR) SpectroscopyExploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structural elucidation and confirmation of the 5-hydroxyquinoline substitution pattern.
Infrared (IR) SpectroscopyMeasures the absorption of infrared radiation by molecular vibrations.Identification of characteristic vibrational frequencies associated with the 5-hydroxyquinoline moiety.

Theoretical and Computational Chemistry for Predictive Modeling of Compound Activity and Metabolism

Computational chemistry offers powerful tools for predicting the pharmacological and metabolic properties of novel compounds, thereby guiding experimental research. For the this compound, theoretical and computational approaches can provide valuable insights into its behavior at the molecular level.

Future research should employ molecular modeling techniques, such as homology modeling and molecular docking, to predict the binding affinity and orientation of the this compound within the active sites of the CB1 and CB2 receptors. nih.govuctm.eduolemiss.edu These studies can help to rationalize the structure-activity relationships and guide the design of more potent and selective ligands. nih.gov Additionally, computational tools can be used to predict the sites of metabolism on the molecule, complementing experimental metabolic studies and aiding in the identification of potential metabolites. uni-hamburg.deeurekaselect.comresearchgate.net Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the physicochemical properties of the 5-hydroxyquinoline isomer and its analogs with their biological activity. olemiss.edu

Q & A

Basic Research Questions

Q. How can PB-22 5-hydroxyquinoline isomer be analytically differentiated from its structural analogs?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical for differentiation. For example, GC-MS retention indices and unique fragmentation patterns distinguish the 5-hydroxyquinoline isomer from other hydroxyquinoline/isoquinoline isomers (e.g., 4-hydroxyquinoline or 5-hydroxyisoquinoline) . Adjusting transitions in dynamic multiple reaction monitoring (dMRM) can resolve co-eluting isomers, as demonstrated in urine sample analyses where interfering peaks were eliminated by optimizing transitions .

Q. What receptor activities are associated with this compound?

  • Methodological Answer : Functional assays using humanized CB1R/CB2R yeast biosensors reveal that the 5-hydroxyquinoline isomer exhibits a 3-fold preference for CB1R over CB2R (EC₅₀ = 216 nM for CB1R) . This contrasts with its 5-hydroxyisoquinoline analog, which favors CB2R. Receptor specificity should be confirmed via competitive binding assays and calcium flux experiments in mammalian cell lines.

Q. What are the best practices for validating analytical methods targeting this isomer?

  • Methodological Answer : Validation should include:

  • Limit of Detection (LOD) : Determine via serial dilution in biological matrices (e.g., urine, oral fluid) .
  • Specificity : Test against 13 known isomers (e.g., hydroxyisoquinoline and N-fluoropentyl variants) using certified reference materials .
  • Accuracy : Spike blank matrices with known concentrations and compare recovery rates .
  • Casework Simulation : Use confiscated samples to assess real-world applicability .

Q. What key spectral data are essential for identifying this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and high-resolution MS (HRMS) provide structural confirmation. Key NMR signals include the indole C3 carbonyl (δ ~160 ppm) and quinoline proton environments. HRMS should match the molecular formula C₂₃H₂₂N₂O₂ (m/z 358.4) . GC-MS retention indices and fragmentation patterns (e.g., m/z 155 for quinoline fragments) further aid identification .

Advanced Research Questions

Q. How do structural modifications in PB-22 isomers influence cannabinoid receptor specificity?

  • Methodological Answer : Minor structural changes, such as replacing quinoline with isoquinoline or shifting hydroxyl group positions, significantly alter receptor bias. For example:

  • The 5-hydroxyquinoline isomer favors CB1R (EC₅₀ = 216 nM), while the 5-hydroxyisoquinoline isomer shows 2-fold CB2R preference .
  • Molecular docking studies can predict binding affinities by analyzing interactions with CB1R’s hydrophobic pocket versus CB2R’s orthosteric site.

Q. What challenges arise in quantifying this compound in complex biological samples?

  • Methodological Answer : Key challenges include:

  • Matrix Effects : Co-eluting metabolites (e.g., N-hydroxypentyl variants) in oral fluid (OF) or urine require online solid-phase extraction (SPE) for cleanup .
  • Isomeric Interference : Adjusting LC gradients and using dMRM with ≥3 transitions per analyte reduces false positives (e.g., distinguishing 5-hydroxyquinoline from 4-hydroxyquinoline isomers) .
  • Carryover : Pre-column rinses and column conditioning between runs mitigate contamination .

Q. How can researchers design experiments to assess the pharmacological effects of this isomer?

  • Methodological Answer :

  • In Vitro : Use yeast biosensors or HEK293 cells expressing CB1R/CB2R to measure cAMP inhibition or β-arrestin recruitment .
  • In Vivo : Zebrafish models (e.g., Dravet syndrome) can evaluate seizure modulation, while rodent models assess hyperlocomotion or hypothermia .
  • Metabolic Stability : Incubate with human liver microsomes to identify major metabolites (e.g., hydroxylated or glucuronidated derivatives) .

Q. How does the hydroxyl group position impact pharmacokinetics and metabolic stability?

  • Methodological Answer : Hydroxyl group positioning influences phase I/II metabolism. For example:

  • The 5-hydroxyquinoline isomer’s para-hydroxyl group may slow cytochrome P450 oxidation compared to ortho-substituted isomers.
  • Stability studies in simulated gastric fluid (SGF) and intestinal fluid (SIF) can predict oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PB-22 5-hydroxyquinoline isomer
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
PB-22 5-hydroxyquinoline isomer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.